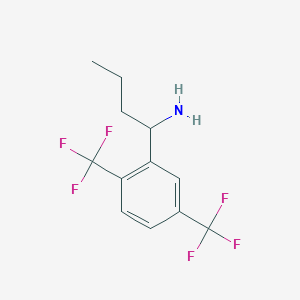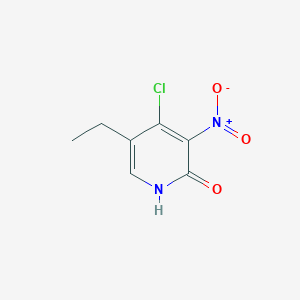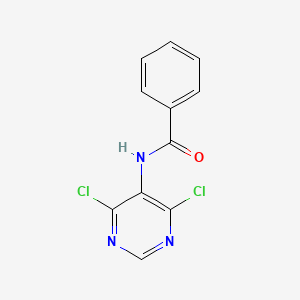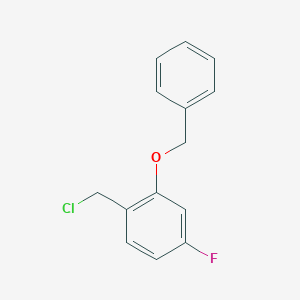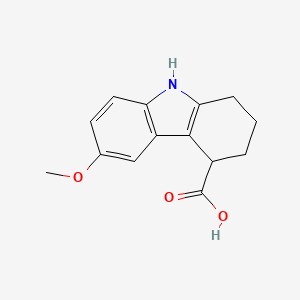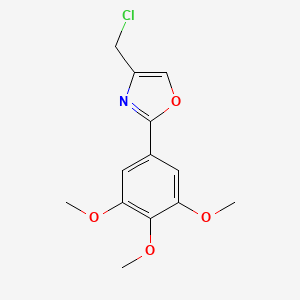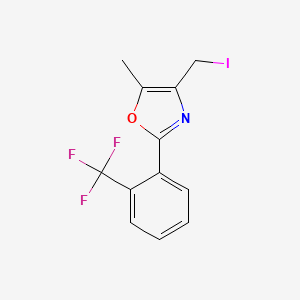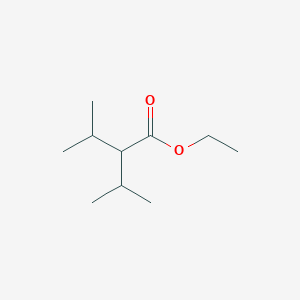![molecular formula C11H12ClF3N2 B8344563 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine](/img/structure/B8344563.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. It is known for its significant chemical stability and unique physicochemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide, potassium permanganate, or other oxidizing agents are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted piperazine derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.
Reduction Reactions: Products include reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a tool for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro substituents but lacks the piperazine ring.
1-[3-Chloro-5-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with the trifluoromethyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H12ClF3N2 |
|---|---|
Poids moléculaire |
264.67 g/mol |
Nom IUPAC |
1-[2-chloro-5-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-2-1-8(11(13,14)15)7-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
Clé InChI |
YJEUNFQPKZSQEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



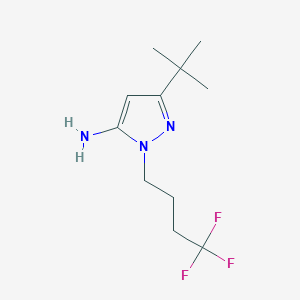
![5-ethyl-2-methylsulfanyl-3H-pyrano[2,3-d]pyrimidine-4,7-dione](/img/structure/B8344510.png)
